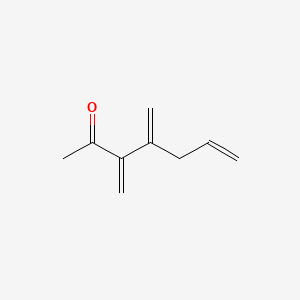
3,4-Dimethylidenehept-6-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethylidenehept-6-en-2-one is an organic compound with the molecular formula C9H14O It is characterized by its unique structure, which includes a heptene backbone with two methylidene groups at the 3 and 4 positions and a ketone functional group at the 2 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylidenehept-6-en-2-one can be achieved through several methods. One common approach involves the aldol condensation of 3,4-dimethylpent-2-enal with acetone under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the compound from reaction mixtures.
化学反应分析
Types of Reactions
3,4-Dimethylidenehept-6-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylidene groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
3,4-Dimethylidenehept-6-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3,4-Dimethylidenehept-6-en-2-one involves its interaction with various molecular targets. The compound’s ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methylidene groups can undergo electrophilic addition reactions, leading to the formation of new chemical bonds and the modulation of biological pathways.
相似化合物的比较
Similar Compounds
3,4-Dehydro-β-ionone: Similar in structure but with different functional groups.
4,4-Dimethylhept-6-en-3-one: Shares the heptene backbone but differs in the position and type of functional groups.
属性
分子式 |
C9H12O |
|---|---|
分子量 |
136.19 g/mol |
IUPAC 名称 |
3,4-dimethylidenehept-6-en-2-one |
InChI |
InChI=1S/C9H12O/c1-5-6-7(2)8(3)9(4)10/h5H,1-3,6H2,4H3 |
InChI 键 |
TZHVGXRRAKLLAU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(=C)C(=C)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















